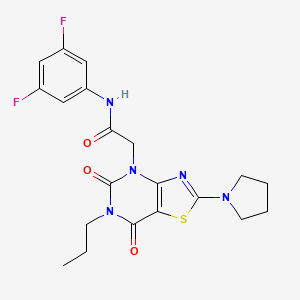

N-cyclopentyl-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide

Vue d'ensemble

Description

VU0621623 is an arenavirus multiplication inhibitor which blocks lymphocytic choriomeningitis virus (LCMV) cell entry.

Mécanisme D'action

Target of Action

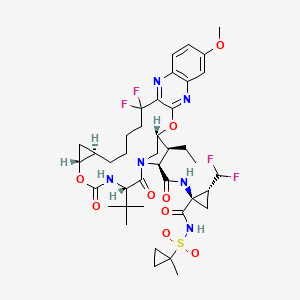

F3406, also known as N-cyclopentyl-2-(5-methyl-2-thienyl)-1,3-thiazole-4-carboxamide, VU0621623, VU0621623-1, N-(3,5-difluorophenyl)-2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)acetamide, or F3406-2010, is a novel small-molecule arenavirus inhibitor . The primary target of F3406 is the Lymphocytic choriomeningitis virus (LCMV) glycoprotein GP2 .

Mode of Action

F3406 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by LCMV glycoprotein GP2 . This interaction blocks the virus from entering the cell, thereby preventing the virus from replicating and spreading.

Result of Action

The primary result of F3406’s action is the inhibition of LCMV multiplication . By blocking the entry of the virus into the cell, F3406 prevents the virus from replicating and spreading to other cells. This can help to control the spread of the virus and potentially reduce the severity of the infection.

Analyse Biochimique

Biochemical Properties

F3406 has been identified as a potent and selective SOS1-KRAS interaction inhibitor . It binds to the catalytic domain of SOS1, thereby preventing the interaction with KRAS . This interaction is crucial in the regulation of a broad range of KRAS-driven cancers .

Cellular Effects

F3406 has shown to limit cellular proliferation of a broad range of KRAS-driven cancers . It reduces the formation of GTP-loaded RAS, thereby inhibiting downstream MAPK signaling . Moreover, F3406 attenuates feedback reactivation induced by MEK inhibitors, enhancing the sensitivity of KRAS-dependent cancers to MEK inhibition .

Molecular Mechanism

The molecular mechanism of F3406 involves its binding to the catalytic domain of SOS1, which prevents the interaction with KRAS . This interaction is crucial for the formation of GTP-loaded RAS, a key player in the proliferation of KRAS-driven cancers .

Propriétés

IUPAC Name |

N-(3,5-difluorophenyl)-2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F2N5O3S/c1-2-5-26-18(29)16-17(24-19(31-16)25-6-3-4-7-25)27(20(26)30)11-15(28)23-14-9-12(21)8-13(22)10-14/h8-10H,2-7,11H2,1H3,(H,23,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORLVVKPDILQDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(N=C(S2)N3CCCC3)N(C1=O)CC(=O)NC4=CC(=CC(=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F2N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

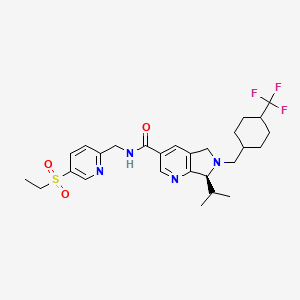

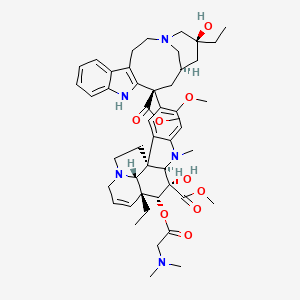

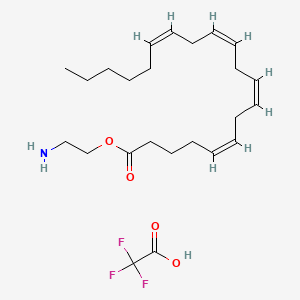

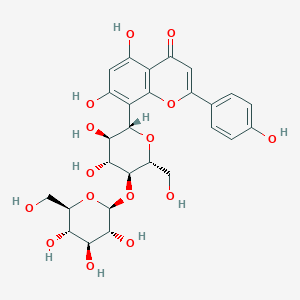

Feasible Synthetic Routes

Q1: How does F3406 inhibit LCMV multiplication?

A: According to the retracted study [], F3406 was found to inhibit LCMV cell entry. The proposed mechanism involves interference with the pH-dependent fusion process in the endosome. This fusion, mediated by the viral glycoprotein GP2, is crucial for releasing the virus ribonucleoprotein into the cytoplasm, a necessary step for viral genome replication and transcription. The study suggested that F3406 might interact with the transmembrane domain of GP2, specifically at the M437 residue, to disrupt this fusion process.

Q2: What are the implications of the retraction for the future research on F3406?

A: The retraction of the original research paper [] significantly impacts future investigations into F3406. The inaccuracies in the screening description and the unauthorized data usage cast doubt on the reliability of the findings. Future studies need to independently validate the antiviral activity of F3406 against LCMV and other arenaviruses. Researchers will need to confirm its mechanism of action, potentially identifying the actual target and characterizing the specific interactions responsible for the antiviral effect. This process may involve repeating the screening process with appropriate controls and authorizations, followed by rigorous mechanistic studies using validated methods.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3Z,7E)-8-(hydroxymethyl)-1,5-dimethyl-5-(4-methylpent-3-enyl)-12-oxabicyclo[9.1.0]dodeca-3,7-dien-2-yl] 3-methylbut-2-enoate](/img/structure/B611684.png)

![3-[[(S)-2-Azetidinyl]methoxy]-5-(phenylethynyl)pyridine](/img/structure/B611700.png)